Home > Products > Screening Compounds P65461 > Isoxazole, 4-methyl-3,5-diphenyl-
Isoxazole, 4-methyl-3,5-diphenyl- - 10557-77-4

Isoxazole, 4-methyl-3,5-diphenyl-

Catalog Number: EVT-14131823
CAS Number: 10557-77-4
Molecular Formula: C16H13NO
Molecular Weight: 235.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Isoxazole, 4-methyl-3,5-diphenyl- is a heterocyclic compound characterized by its unique five-membered ring structure containing nitrogen and oxygen. This compound is part of a larger class of isoxazoles, which have garnered attention due to their diverse biological activities and potential therapeutic applications. The molecular formula for this compound is C15H13NC_{15}H_{13}N with a molecular weight of approximately 221.2539 g/mol. Isoxazoles are significant in medicinal chemistry, particularly as anti-inflammatory and analgesic agents.

Source and Classification

Isoxazole, 4-methyl-3,5-diphenyl- can be classified under heterocyclic compounds, specifically those containing nitrogen and oxygen in the ring structure. It is often studied within the context of pharmaceutical development due to its biological activity. The compound has been referenced in various studies focusing on its synthesis and potential therapeutic effects, particularly as an inhibitor of cyclooxygenase enzymes, which play a critical role in inflammation and pain pathways.

Synthesis Analysis

Methods

The synthesis of isoxazole derivatives typically involves several methods, including:

  1. Cycloaddition Reactions: A common approach involves the cycloaddition of nitrile oxides with alkynes, leading to the formation of isoxazole rings.
  2. Sonogashira Coupling: This method utilizes palladium-catalyzed coupling reactions between terminal alkynes and aryl halides to construct the aromatic components of isoxazoles.
  3. One-Pot Reactions: Recent advancements have introduced one-pot methods that combine multiple reagents in a single reaction vessel, enhancing yield and reducing reaction time. For example, the reaction of terminal alkynes with aldehydes followed by treatment with hydroxylamine has been reported to yield 3,5-disubstituted isoxazoles effectively .

Technical Details

The synthesis process typically requires careful control of reaction conditions such as temperature and pressure to optimize yield and purity. Recent methodologies emphasize environmentally friendly practices, such as using ultrasound radiation to facilitate reactions without harsh solvents or catalysts .

Molecular Structure Analysis

Structure

The molecular structure of isoxazole, 4-methyl-3,5-diphenyl- consists of a five-membered ring containing one nitrogen atom and one oxygen atom. The presence of two phenyl groups at the 3 and 5 positions contributes to its stability and biological activity.

Data

  • Molecular Formula: C15H13NC_{15}H_{13}N
  • Molecular Weight: 221.2539 g/mol
  • IUPAC Name: 4-methyl-3,5-diphenylisoxazole
  • CAS Registry Number: 2039-49-8
  • InChIKey: HECRDSFKLUVCAY-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions

Isoxazole derivatives can participate in various chemical reactions that modify their structure or enhance their biological activity. Common reactions include:

  1. Nucleophilic Substitution: The nitrogen atom can act as a nucleophile in substitution reactions with electrophiles.
  2. Reduction Reactions: Isoxazoles can undergo reduction to form more saturated derivatives, which may exhibit different pharmacological properties.
  3. Cyclization Reactions: These reactions can lead to the formation of more complex heterocycles that may possess enhanced biological activity.

Technical Details

The efficiency of these reactions often depends on the substitution patterns on the isoxazole ring and the nature of the reagents used. For instance, modifications at the methyl group or phenyl rings can significantly influence reactivity and selectivity in subsequent reactions .

Mechanism of Action

Process

The mechanism by which isoxazole derivatives exert their biological effects typically involves inhibition of cyclooxygenase enzymes (COX), particularly COX-2. This inhibition leads to decreased production of prostaglandins, which are mediators of inflammation and pain.

Data

Studies have shown that certain isoxazole derivatives exhibit sub-micromolar inhibitory activity against COX-2, making them potential candidates for anti-inflammatory therapies . The selectivity for COX-2 over COX-1 is crucial in minimizing side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 96–100 °C
  • Boiling Point: Around 340 °C
  • Density: Approximately 1.1 g/cm³
  • Flash Point: About 100 °C .

Chemical Properties

Isoxazole derivatives are generally stable under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions or when exposed to strong acids or bases.

Applications

Scientific Uses

Isoxazole derivatives have been extensively studied for their potential applications in medicinal chemistry:

  1. Anti-inflammatory Agents: They are primarily investigated for their ability to inhibit COX enzymes.
  2. Analgesics: Some derivatives show promise as pain-relieving medications.
  3. Antimicrobial Activity: Certain isoxazoles have demonstrated antibacterial properties.
  4. Research Tools: Isoxazoles are used in various biochemical assays to study inflammatory pathways and drug interactions.
Historical Evolution and Significance of Isoxazole Derivatives in Medicinal Chemistry

Early Discoveries and Foundational Contributions to Isoxazole Chemistry

The systematic exploration of isoxazole chemistry began in earnest during the mid-20th century, driven by the recognition of this heterocycle's unique physicochemical properties and synthetic versatility. The foundational synthetic methodologies established during this period enabled the efficient construction of diverse isoxazole scaffolds, paving the way for medicinal chemistry applications. A landmark development was the widespread adoption of 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes or alkenes, which provided regioselective access to 3,5-disubstituted isoxazoles – a structural motif that would later prove crucial in drug design. This method facilitated the incorporation of diverse pharmacophores at precise positions on the heterocyclic core [1] [6].

Significant advancements occurred in the 1980s-1990s with the development of catalytic systems that improved reaction efficiency and substrate scope. Particularly noteworthy was the introduction of the SnII-Mont K10 catalyst system, which enabled the synthesis of 4-arylmethylene-3-alkylisoxazol-5(4H)-one derivatives under environmentally benign conditions (aqueous medium, room temperature) via sonication-assisted reactions. This method exemplified the trend toward greener synthetic approaches in heterocyclic chemistry, producing yields of 75-92% for various derivatives while minimizing hazardous waste [7]. Concurrently, photochemical studies revealed the intrinsic photoreactivity of the isoxazole N-O bond, demonstrating its propensity to undergo ring rearrangement to oxazole derivatives under UV irradiation. This property, initially considered a synthetic limitation, was later exploited in photoaffinity labeling applications for studying biological targets [9].

Table 1: Foundational Synthetic Methods for Isoxazole Derivatives

Synthetic MethodKey Reagents/ConditionsRegioselectivityRepresentative YieldSignificance
1,3-Dipolar CycloadditionNitrile oxides + alkynes, triethylamine3,5-Disubstitution70-85% [6]Versatile access to core scaffold
SnII-Mont K10 CatalyzedAldehyde + β-ketoester, sonication3,4,5-Trisubstitution75-92% [7]Environmentally benign conditions
Difluoromethyl ModificationDifluoro oxime + NCS, terminal alkynes3-CF2H substitution60-78% [6]Introduces metabolically stable fluorinated groups
Copper-Catalyzed [3+2]Ynamides + nitrile oxides, Cu-free3,5-Disubstitution65-90% [6]Enables electron-rich isoxazole synthesis

The structural characterization of naturally occurring isoxazoles like ibotenic acid and muscimol provided crucial insights into the bioisosteric potential of the heterocycle. These neuroactive compounds demonstrated that the isoxazole ring could effectively mimic carboxylic acid functionalities in biological systems through its capacity for hydrogen bonding and dipole-dipole interactions. This revelation stimulated research into isoxazole derivatives as bioisosteres for various pharmacophores, significantly expanding their application in medicinal chemistry [9]. The electron-rich nature of the ring, combined with its moderate hydrophilicity (CLogP = 0.121), positioned it as an ideal scaffold for optimizing drug-like properties in lead compounds [1].

Role of Isoxazole Scaffolds in Drug Development: Case Studies of Marketed Pharmaceuticals

The integration of the isoxazole moiety into clinically approved pharmaceuticals demonstrates its strategic importance in addressing diverse therapeutic targets. Several landmark drugs exemplify how specific substitution patterns on the isoxazole ring confer distinct biological activities and optimize pharmacokinetic profiles:

Sulfisoxazole (approved in 1961) features a 3,4-disubstituted isoxazole ring with an N1-arylsulfonamide group. This structural configuration enables potent inhibition of bacterial dihydropteroate synthetase (DHPS), a key enzyme in folate biosynthesis. The isoxazole ring contributes to target binding affinity while maintaining favorable solubility properties essential for urinary excretion, making it particularly effective against urinary tract infections. Its clinical success validated isoxazole as a viable scaffold for antimicrobial agents [1] [9].

Leflunomide (approved 1998) contains a 4-trifluoromethyl-5-methylisoxazole core that functions as a prodrug. In vivo metabolism converts the isoxazole ring to the active metabolite teriflunomide (A77 1726), which potently inhibits dihydroorotate dehydrogenase (DHODH) – a crucial enzyme in pyrimidine biosynthesis. The electron-withdrawing trifluoromethyl group at the 4-position enhances metabolic stability and facilitates the conversion to the active open-ring malononitrile metabolite. This mechanism provides immunomodulatory effects effective in rheumatoid arthritis management, demonstrating the scaffold's utility in chronic disease treatment [1] [6].

Valdecoxib (approved 2001) exemplifies the application of 3,4-diaryl-substituted isoxazoles as selective COX-2 inhibitors. The 4-sulfonamide phenyl group at position 3 and the phenyl group at position 4 create a specific binding orientation that exploits the larger secondary pocket of the COX-2 enzyme compared to COX-1. This structural arrangement achieves over 100-fold selectivity for COX-2, providing anti-inflammatory and analgesic effects without the gastrointestinal toxicity associated with nonselective NSAIDs [6] [9].

Table 2: Structural Features of Marketed Isoxazole-Containing Pharmaceuticals

PharmaceuticalIsoxazole Substitution PatternPrimary Biological TargetTherapeutic ApplicationStructural Contribution of Isoxazole
Sulfisoxazole3,4-Disubstituted (N1-sulfonamide)Dihydropteroate synthetaseUrinary tract infectionsEssential for binding affinity and solubility optimization
Leflunomide4-CF3, 5-methyl substitutedDihydroorotate dehydrogenase (via active metabolite)Rheumatoid arthritisServes as prodrug; trifluoromethyl enhances metabolic stability
Valdecoxib3,4-Diaryl substitutedCyclooxygenase-2 (COX-2)Anti-inflammatory/analgesicPositions aryl groups for selective COX-2 binding
DanazolSteroid-fused isoxazoleGonadotropin inhibitionEndometriosis managementModifies steroid metabolism and pharmacokinetics
ZonisamideBenzisoxazole derivativeSodium channel modulation, carbonic anhydrase inhibitionAnticonvulsantContributes to anticonvulsant activity and brain penetration

The evolution toward 4-methyl-3,5-diphenylisoxazole derivatives represents a significant refinement in scaffold optimization for specific therapeutic applications. This substitution pattern creates a highly planar configuration that enhances π-stacking interactions with aromatic residues in enzyme binding pockets. The methyl group at position 4 provides metabolic stability by blocking oxidative metabolism, while the phenyl groups at positions 3 and 5 enable extensive hydrophobic interactions with target proteins. This structural template has proven particularly valuable in anticancer drug discovery, where it forms the core structure of experimental HSP90 inhibitors like NVP-AUY922. These compounds exploit the 3,5-diaryl motif to engage in critical hydrogen bonding and van der Waals interactions within the ATP-binding pocket of HSP90, disrupting its chaperone function in oncogenic protein stabilization [1] [6].

The strategic incorporation of isoxazole rings in these pharmaceuticals consistently demonstrates three key advantages: (1) Improved metabolic stability compared to acyclic analogs, particularly when substituted with methyl or trifluoromethyl groups; (2) Enhanced binding specificity through optimized spatial orientation of pharmacophores; and (3) Favorable physicochemical properties that balance membrane permeability and aqueous solubility. These attributes continue to make the isoxazole scaffold a privileged structure in contemporary drug design, particularly for challenging targets requiring precise spatial arrangement of functional groups [1] [6] [9].

Properties

CAS Number

10557-77-4

Product Name

Isoxazole, 4-methyl-3,5-diphenyl-

IUPAC Name

4-methyl-3,5-diphenyl-1,2-oxazole

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C16H13NO/c1-12-15(13-8-4-2-5-9-13)17-18-16(12)14-10-6-3-7-11-14/h2-11H,1H3

InChI Key

MCOYCMSBSPWRPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C2=CC=CC=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.